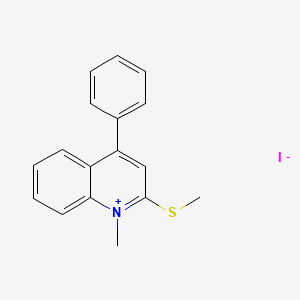
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-2-(メチルチオ)-4-フェニルキノリニウム ヨージドは、キノリニウムファミリーに属する化学化合物です。この化合物は、1位にメチル基、2位にメチルチオ基、4位にフェニル基が置換されたキノリニウムコアの存在と、ヨージドの対イオンによって特徴付けられます。
製造方法
合成経路と反応条件
1-メチル-2-(メチルチオ)-4-フェニルキノリニウム ヨージドの合成は、通常、2-メチルキノリンとヨードメタンと適切なチオール化合物の反応を伴います。この反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で、制御された条件下で行われ、目的生成物の形成が促進されます。反応混合物は通常、特定の温度に加熱され、完全な変換を確実にするために一定期間維持されます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、高収率と純度を確保するために、工業用グレードの試薬と設備を使用します。反応条件は、副生成物を最小限に抑え、合成の効率を最大限に高めるように最適化されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide typically involves the reaction of 2-methylquinoline with methyl iodide and a suitable thiol compound. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
反応の種類
1-メチル-2-(メチルチオ)-4-フェニルキノリニウム ヨージドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用する酸化剤と条件に応じて、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、キノリニウムコアをジヒドロキノリン誘導体に変換することができます。
置換: メチルチオ基は他の求核剤と置換することができ、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤を置換反応で使用することができます。
生成される主要な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロキノリン誘導体。
置換: さまざまな置換キノリニウム誘導体。
科学研究への応用
1-メチル-2-(メチルチオ)-4-フェニルキノリニウム ヨージドは、いくつかの科学研究への応用を持っています。
化学: 他のキノリニウム誘導体の合成における前駆体として、および有機合成における試薬として使用されます。
生物学: DNAやタンパク質などの生物分子との相互作用と、放射線防護剤としての可能性について研究されています。
医学: 白血病に対する抗腫瘍活性と、がん治療における可能性のある使用について調査されています。
工業: その発色団特性により、染料や顔料の製造に使用されています。
科学的研究の応用
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other quinolinium derivatives and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules, such as DNA and proteins, and its potential as a radioprotector.
Medicine: Investigated for its antileukemic activity and potential use in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
1-メチル-2-(メチルチオ)-4-フェニルキノリニウム ヨージドの作用機序は、DNAやタンパク質などの分子標的との相互作用を伴います。この化合物はDNAにインターカレーションすることができ、その構造と機能を阻害します。このインターカレーションは、DNAポリメラーゼ活性を阻害し、DNA複製と転写の阻害につながる可能性があります。さらに、この化合物は細胞酵素と相互作用し、さまざまな生化学的経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
- 1-メチル-2-(3-ニトロスチリル)キノリニウム ヨージド
- 1-メチル-2-(2-モルホリノ-2’-メチルチオビニル)キノリニウム ヨージド
- 1-メチル-2-(2-ピペリジノビニル)キノリニウム ヨージド
独自性
1-メチル-2-(メチルチオ)-4-フェニルキノリニウム ヨージドは、その特異的な置換パターンにより、明確な化学的および生物学的特性を付与するため、ユニークです。2位にメチルチオ基が存在し、4位にフェニル基が存在することで、他のキノリニウム誘導体と差別化され、その反応性と生物分子との相互作用に影響を与えます。
類似化合物との比較
Similar Compounds
- 1-Methyl-2-(3-nitrostyryl)quinolinium iodide
- 1-Methyl-2-(2-morpholino-2’-methylthiovinyl)quinolinium iodide
- 1-Methyl-2-(2-piperidinovinyl)quinolinium iodide
Uniqueness
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group at the 2-position and the phenyl group at the 4-position differentiates it from other quinolinium derivatives, influencing its reactivity and interactions with biological molecules.
特性
CAS番号 |
2584-35-2 |
|---|---|
分子式 |
C17H16INS |
分子量 |
393.3 g/mol |
IUPAC名 |
1-methyl-2-methylsulfanyl-4-phenylquinolin-1-ium;iodide |
InChI |
InChI=1S/C17H16NS.HI/c1-18-16-11-7-6-10-14(16)15(12-17(18)19-2)13-8-4-3-5-9-13;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChIキー |
USMNHVMYUMVAGL-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(C=C(C2=CC=CC=C21)C3=CC=CC=C3)SC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















